2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Description
2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H20Cl2N4O2 and its molecular weight is 407.3. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity Against Cancer Cell Lines
Research on related compounds has demonstrated significant antiproliferative effects against human cancer cell lines, suggesting potential applications in cancer therapy. For instance, derivatives synthesized through nucleophilic substitution reactions showed good activity on various cell lines, indicating potential as anticancer agents requiring further investigation (Mallesha et al., 2012).
Structural and Spectral Studies
Studies focusing on the structural and spectral analysis of related compounds have provided insights into their configurational and conformational properties. These analyses contribute to a deeper understanding of the chemical characteristics and potential reactivity of these compounds (Cahill & Crabb, 1972).
Potential Substance P Antagonists
Another area of application is the development of potential Substance P antagonists. Compounds derived from similar chemical frameworks have shown promise in this regard, with detailed NMR studies and conformational calculations supporting their potential therapeutic applications (Rogiers et al., 2001).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines, a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, has shown significant potency improvements over previous compounds. These findings highlight the utility of this chemical structure in developing new treatments for HIV-1 (Romero et al., 1994).
Antibacterial Activity
Synthesis of novel quinolone derivatives related to this compound has led to the discovery of compounds with significant in vivo activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Shindikar & Viswanathan, 2005).
properties
IUPAC Name |
2-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-14-4-3-13(12-15(14)21)25-10-8-24(9-11-25)7-5-17-19(26)23-18-16(27-17)2-1-6-22-18/h1-4,6,12,17H,5,7-11H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQVOSRDANSIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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